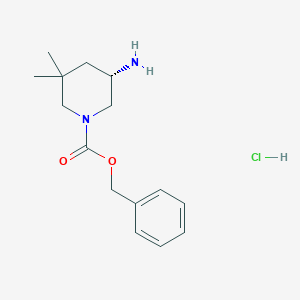

苄基 (S)-5-氨基-3,3-二甲基哌啶-1-羧酸盐盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals . The hydrochloride salt was used to treat motion sickness on the Mercury-Atlas 6 mission in which NASA astronaut John Glenn became the first American to orbit the Earth .

Synthesis Analysis

Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis

The molecular structure of benzylamine consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .Chemical Reactions Analysis

Benzylamine is a stronger base than its toluidine isomers and reacts strongly alkaline even if diluted with some water (pH 11.6 in water at 100 g/L) . It forms addition compounds with, e.g., phenol (1 : 3, mp 15.3 o C), p-cresol (1 : 1, mp 6 o C), and formic acid (1 : 1, mp 81 o C) .Physical And Chemical Properties Analysis

Benzylamine is a colorless liquid with a weak, ammonia-like odor . It has a density of 0.981 g/mL, a melting point of 10 °C, and a boiling point of 185 °C . It is miscible in water and soluble in ethanol, diethyl ether, acetone, benzene, and chloroform .科学研究应用

超分子结构

苄基 (S)-5-氨基-3,3-二甲基哌啶-1-羧酸盐盐酸盐用于涉及 N 供体型化合物与酸结晶的研究,从而形成新的二元分子共晶体。这些共晶体展示了氢键合成子对晶体堆积的影响,这在晶体工程和主客体化学中至关重要。例如,与 5-磺基水杨酸的共结晶形成通过强弱氢键结合稳定的结构,有助于开发复杂的 3D 网络(Wang 等人,2011 年)。

分子传感

该化合物的衍生物已应用于分子传感器的开发中。例如,在光学活性 amidine 二聚体存在下,通过模板合成增强了互补双螺旋的形成,从而产生了由盐桥稳定的结构。该原理用于传感器和分子识别系统的设计(Yamada 等人,2010 年)。

酰胺形成机理

对酰胺形成机理的研究,特别是在水性介质中的生物偶联,是另一个应用领域。了解像苄基 (S)-5-氨基-3,3-二甲基哌啶-1-羧酸盐盐酸盐这样的化合物如何在碳二亚胺试剂的存在下与羧酸反应形成酰胺,对于生物偶联策略至关重要,该策略广泛用于药物开发和生物分子标记(Nakajima & Ikada, 1995)。

有机合成

该化合物还用于有机合成,提供了对复杂有机分子及其类似物合成的见解。例如,7,9-二甲基-5-氧代-2,3,4,5-四氢-1H-苯并[b]氮杂卓-1-羧酸甲酯及其类似物的合成涉及从二甲苯胺开始的高产五步法,展示了该化合物在合成药理学相关结构中的用途(Vaid 等人,2014 年)。

安全和危害

作用机制

Target of Action

Similar compounds such as benzylamine have been reported to interact with enzymes like trypsin-1 and trypsin-2

Mode of Action

It’s worth noting that benzylamine, a related compound, is known to interact with its targets, leading to changes in their activity . The specific interactions and resulting changes for Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride remain to be elucidated.

Biochemical Pathways

Benzylamine, a related compound, is known to be involved in various biochemical reactions

Pharmacokinetics

Similar compounds such as benzylamine have been studied, and it’s known that their absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are all factors that can impact their bioavailability

Result of Action

Similar compounds such as benzylamine have been studied, and their effects on cellular processes have been reported

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds

属性

IUPAC Name |

benzyl (5S)-5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-15(2)8-13(16)9-17(11-15)14(18)19-10-12-6-4-3-5-7-12;/h3-7,13H,8-11,16H2,1-2H3;1H/t13-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDDCTHIEJIRSO-ZOWNYOTGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN(C1)C(=O)OCC2=CC=CC=C2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2958288.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2958292.png)

![2-(4-chlorophenyl)-3-(furan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2958303.png)

![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2958304.png)

![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2958306.png)